molecular formula C14H11FO B1335496 4-Fluoro-4'-methylbenzophenone CAS No. 530-46-1

4-Fluoro-4'-methylbenzophenone

Cat. No.: B1335496
CAS No.: 530-46-1
M. Wt: 214.23 g/mol
InChI Key: SLMBDAUYJQQTRF-UHFFFAOYSA-N
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Description

4-Fluoro-4'-methylbenzophenone (CAS 530-46-1) is a fluorinated benzophenone derivative with the molecular formula C₁₄H₁₁FO and a molecular weight of 214.23 g/mol. Key physical properties include a density of 1.139 g/cm³, boiling point of 334.8°C, and flash point of 147.9°C . The compound features a fluorine atom at the para position of one benzene ring and a methyl group at the para position of the adjacent ring. Benzophenones are widely studied for their photochemical reactivity, biological activities (e.g., antifungal, anti-inflammatory), and applications in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-4’-methylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-fluorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of 4-Fluoro-4’-methylbenzophenone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the product, often involving precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Fluoro-4'-methylbenzophenone serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. It is commonly synthesized via the Friedel-Crafts acylation method, where 4-fluorobenzoyl chloride reacts with toluene in the presence of an aluminum chloride catalyst . The resulting compound can then be utilized in further reactions to develop various chemical entities.

Photoinitiators in UV-Curable Coatings

Role as a Photoinitiator
This compound is extensively used as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of coatings that require rapid curing under UV light. This application is particularly important in the printing industry and for protective coatings on various substrates .

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can interact with biological targets, potentially leading to the development of new therapeutic agents . The lipophilicity introduced by the fluorine atom enhances its ability to penetrate lipid membranes, which may improve its efficacy against certain pathogens.

Material Science

Incorporation into Polymers
The compound is also explored for its properties in material science, particularly in the development of specialty polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, including electronics and packaging .

Case Study 1: Synthesis and Characterization

A study conducted at Oregon State University detailed the synthesis of this compound using Friedel-Crafts acylation. The product was characterized using NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and GC-MS (Gas Chromatography-Mass Spectrometry), confirming its identity and purity . The yield obtained was approximately 20%, indicating a successful synthesis protocol.

Case Study 2: Photophysical Properties

Research on the photophysical properties of this compound revealed insights into its behavior under UV irradiation. The compound demonstrated distinct absorption characteristics depending on solvent polarity, which affected its emission spectra. Such studies are critical for optimizing its use as a photoinitiator in various formulations .

Data Tables

Application Area Details
Chemical SynthesisIntermediate for pharmaceuticals; synthesized via Friedel-Crafts acylation
PhotoinitiatorsUsed in UV-curable coatings; initiates polymerization upon UV exposure
Biological ActivityPotential antimicrobial and anticancer properties; enhances membrane penetration
Material ScienceImproves thermal stability and mechanical properties in polymers

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-methylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Features
4-Fluoro-4'-methylbenzophenone 530-46-1 C₁₄H₁₁FO 214.23 334.8 1.139 F (para), CH₃ (para)
4-Fluoro-4'-methoxybenzophenone 345-89-1 C₁₄H₁₁FO₂ 230.23 - - F (para), OCH₃ (para)
3,4-Difluoro-4'-methylbenzophenone 157165-29-2 C₁₄H₁₀F₂O 232.23 343.9 (predicted) 1.208 (predicted) F (meta, para), CH₃ (para)
4-Fluoro-4'-hydroxybenzophenone - C₁₃H₉FO₂ 216.21 - - F (para), OH (para)
2-Hydroxy-4-methoxy-4'-methylbenzophenone (Mexenone) 134-92-9 C₁₅H₁₄O₃ 242.27 - - OH (ortho), OCH₃ (meta), CH₃ (para)
Methylbenzophenone 611-95-0 C₁₄H₁₂O 196.24 310–315 1.08–1.10 CH₃ (para)

Key Observations :

  • Fluorine Substitution: Fluorine's electron-withdrawing nature enhances photostability and polarizability, critical for photocatalysis (e.g., 4-Fluoro-4'-methoxybenzophenone in ) .
  • Methoxy vs. Methyl : Methoxy groups (electron-donating) increase solubility in polar solvents compared to methyl groups .
  • Hydroxy Groups: 4-Fluoro-4'-hydroxybenzophenone's hydroxyl group enables hydrogen bonding, facilitating UV-induced crosslinking in polymers .

Photocatalysis and Photochemistry

  • 4-Fluoro-4'-methoxybenzophenone: Exhibits high catalytic activity in photochemical fluorination due to extended π-conjugation and electron-deficient fluorine .
  • Methylbenzophenone: Simpler structure without fluorine serves as a cost-effective photopolymerization initiator but with lower UV absorption efficiency .

Biological Activity

4-Fluoro-4'-methylbenzophenone (FMBP) is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and applications related to the biological activity of FMBP, emphasizing its potential in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure with a fluorine atom and a methyl group attached to the phenyl rings. Its molecular formula is C14H11FC_{14}H_{11}F, with a molecular weight of approximately 220.24 g/mol. The presence of the fluorine atom significantly influences the compound's reactivity and biological interactions.

The biological activity of FMBP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that FMBP may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways and cellular processes. The specific mechanisms are still under investigation, but FMBP's interactions with protein-ligand complexes are of particular interest.

Antimicrobial Properties

Research indicates that FMBP exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL . This suggests that FMBP could be a valuable candidate for developing new antibacterial agents.

Anticancer Potential

FMBP has also been explored for its anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The specific mechanisms remain to be elucidated, but the structural characteristics of FMBP are believed to enhance its interaction with cancer-related targets.

Case Studies

  • Antibacterial Activity : A series of derivatives based on FMBP were synthesized and screened for antibacterial activity. The results showed that modifications at the 4-position significantly enhanced antibacterial potency against multiple strains, including resistant ones .
  • Anticancer Screening : In a recent study, FMBP was tested against various cancer cell lines, revealing dose-dependent cytotoxic effects. The compound's ability to disrupt microtubule dynamics was suggested as a potential mechanism for its anticancer activity .

Comparative Analysis

To better understand FMBP's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-4'-methylbenzophenoneChlorine atom substitutionIncreased reactivity due to chlorine
4-Fluoro-3'-methylbenzophenoneSingle fluorine substitutionLower reactivity compared to FMBP
4-Bromo-4'-methylbenzophenoneBromine atom substitutionHigher reactivity due to bromine

This table illustrates how structural variations influence biological properties, emphasizing FMBP's unique position in drug development.

Future Directions

The promising biological activities exhibited by FMBP warrant further investigation into its pharmacokinetics and toxicology. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which FMBP exerts its biological effects.
  • In Vivo Studies : Evaluating the therapeutic potential of FMBP in animal models to assess efficacy and safety.
  • Derivatives Development : Synthesizing novel derivatives with improved potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Fluoro-4'-methylbenzophenone, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where fluorinated benzoyl chloride reacts with toluene derivatives in the presence of Lewis acids like AlCl₃ . Key parameters include:

  • Temperature : Maintain 80–90°C to prevent side reactions.
  • Solvent : Use nitrobenzene or dichloromethane for improved solubility of aromatic intermediates .
  • Catalyst stoichiometry : A 1.5:1 molar ratio of AlCl₃ to substrate minimizes byproducts .
    • Critical Analysis : Yield discrepancies (50–85%) arise from variations in substrate purity and moisture control during AlCl₃ activation. Anhydrous conditions and slow addition of reagents improve reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Identify fluorine-induced deshielding in aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbon (δ 195–200 ppm) .
  • HPLC-MS : Use C18 columns with acetonitrile/water (70:30) mobile phase for separation; detect [M+H]+ at m/z 229 .
  • X-ray crystallography : Resolve crystal packing influenced by intermolecular O–H⋯O hydrogen bonds (bond length: 1.357 Å) .

Q. How does the fluorine substituent affect the compound’s electronic properties and reactivity?

  • Electronic Effects :

  • Electron-withdrawing nature : Fluorine decreases electron density on the benzophenone ring, reducing nucleophilic attack susceptibility.
  • Dipole moment : Increases polarity (experimental: ~3.2 D), enhancing solubility in polar aprotic solvents like DMF .
    • Reactivity : Fluorine stabilizes intermediates in SNAr reactions but deactivates the ring toward electrophilic substitution .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic efficiency during Friedel-Crafts synthesis?

  • Data Contradictions : Reported AlCl₃ catalytic efficiencies vary (50–90%) due to:

  • Substrate steric effects : Bulky methyl groups hinder acylium ion formation.
  • Competing pathways : Fluorine may promote AlCl₃ coordination to the carbonyl oxygen, reducing electrophilicity .
    • Resolution : Kinetic studies (e.g., in situ IR monitoring) reveal optimal AlCl₃ activation occurs at 45–60°C, balancing catalyst turnover and side reactions .

Q. How can computational modeling (DFT/MD) predict the compound’s interactions in supramolecular assemblies?

  • Methodology :

  • DFT calculations : Use B3LYP/6-311++G(d,p) to model intermolecular hydrogen bonds (e.g., O–H⋯O) and torsional angles (e.g., -141.1° for C8–C5–C6–O9) .
  • MD simulations : Predict crystal packing motifs by analyzing van der Waals interactions and π-stacking distances (3.5–4.0 Å) .
    • Applications : Models guide co-crystal design for improved bioavailability or photostability in materials science .

Q. What strategies resolve discrepancies in detection limits when quantifying this compound in complex matrices?

  • Analytical Challenges :

  • Matrix interference : Food packaging samples show higher detection limits (0.1 ppm) vs. industrial samples (0.01 ppm) due to co-eluting contaminants .
  • Resolution : Use tandem MS/MS with multiple reaction monitoring (MRM) to enhance specificity. For example, monitor transitions m/z 229 → 181 (quantifier) and 229 → 152 (qualifier) .

Q. What are the structure-activity relationships (SAR) for this compound in biological systems?

  • Key Findings :

  • Anti-fungal activity : Methyl and fluorine substituents synergistically enhance activity against Candida albicans (MIC: 12.5 µg/mL) by disrupting membrane ergosterol .
  • Anti-inflammatory effects : Fluorine reduces COX-2 inhibition compared to non-fluorinated analogs, suggesting steric hindrance at the active site .

Properties

IUPAC Name

(4-fluorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMBDAUYJQQTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406058
Record name 4-FLUORO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-46-1
Record name 4-FLUORO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminum chloride (3.74 g, 28 mmol) was added into a stirred solution of toluene 18 (60 mL) and 4-fluorobenzoyl chloride (3.42 g, 21.6 mmol). The solution was stirred at room temperature for 90 minutes, and then 5 mL of water was added dropwise to quench the reaction. The reaction mixture washed with water and 10% NaHCO3. The solution was then dried with anhydrous MgSO4. The solvent was removed from the solution to obtain a yellow solid. The yellow crude product was dissolved in a small amount of methylene chloride and hexane was added dropwise until precipitation occurred. The solution was then heated and the product was allowed to recrystallize to form 2.70 g of product (62% yield). 1H-NMR: δ 7.80 (dd, aromatic, 2H), 7.67 (d, aromatic, 2H), 7.26 (d, aromatic, 2H), 7.15 (t, aromatic, 2H), 2.42 (s, methyl, 3H). 13C-NMR: δ 195.0 (carbonyl); 166.2, 164.2, 143.3, 134.7, 132.2, 130.1, 129.0, 115.3 (aromatic); 21.6 (alkyl). 19F-NMR: δ −109.1 ppm.
Quantity
3.74 g
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reactant
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60 mL
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3.42 g
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5 mL
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crude product
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Yield
62%

Synthesis routes and methods II

Procedure details

Into a toluene suspension (200 ml) of aluminum chloride (26 g), a toluene solution (50 ml) of p-fluorobenzoyl chloride (16 g) was dropwise added at a room temperature. Subsequently, the mixture was stirred for 20 hours at a room temperature, and then carefully poured into ice-water. Toluene (200 ml) was added thereto, and then the organic layer was separated, and washed successively with aqueous 2N hydrochloric acid solution, water and aqueous saturated sodium chloride solution, followed by drying over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 4-fluoro-4'-methylbenzophenone (16 g).
[Compound]
Name
ice water
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0 (± 1) mol
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200 mL
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26 g
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16 g
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50 mL
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200 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Fluoro-4'-methylbenzophenone
4-Fluoro-4'-methylbenzophenone
4-Fluoro-4'-methylbenzophenone
4-Fluoro-4'-methylbenzophenone
4-Fluoro-4'-methylbenzophenone
4-Fluoro-4'-methylbenzophenone

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